molecular formula C8H8ClFN2 B592016 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride CAS No. 1638487-42-9

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

Cat. No. B592016
CAS RN: 1638487-42-9
M. Wt: 186.614
InChI Key: PHWQUARYBMWLOU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in industry or research .


Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Clinical and Experimental Use of Fluorinated Pyrimidines : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in cancer chemotherapy. Their effectiveness in treating tumors, particularly in the gastrointestinal tract and breast, is well-documented. The review by Malet-Martino and Martino (2002) offers a comprehensive analysis of the metabolic pathways of 5-FU, detailing its efficacy and toxicity. This study underscores the ongoing need for more effective and less toxic fluoropyrimidines in cancer treatment (Malet-Martino & Martino, 2002).

  • Pharmacology of Flucytosine and Conversion to 5-Fluorouracil : Flucytosine, synthesized in 1957, illustrates the significance of fluorinated compounds in developing antimycotic treatments. Once inside fungal cells, flucytosine is converted into 5-FU, inhibiting RNA and DNA synthesis. This conversion mechanism is crucial for treating systemic mycoses and highlights the broader application of fluorinated compounds in both antifungal and cancer therapies (Vermes, Guchelaar, & Dankert, 2000).

  • Chemistry of Fluorinated Pyrimidines in Medicine : Gmeiner (2020) discusses the role of fluorinated pyrimidines, like 5-FU, in cancer treatment. This review delves into methods for 5-FU synthesis, including the use of isotopes to study metabolism and biodistribution, and highlights the potential for RNA and DNA modification studies. It also examines the impact of 5-FU on RNA- and DNA-modifying enzymes, offering insights into the development of more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWQUARYBMWLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride

CAS RN

1638487-42-9
Record name Benzonitrile, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638487-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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